Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Protecting Group Strategy Orthogonal Deprotection Multi‑Step Synthesis

Obtaining a Cbz-protected pyrrolidinone with a defined 2-methyl chiral center often requires costly in-house resolution. Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate (CAS 1823462-80-1) provides a ready-to-use building block with three key advantages: - Orthogonal Cbz protection enables selective hydrogenolysis in the presence of acid-labile groups, essential for dual-warhead probes. - The benzyl ester chromophore permits HPLC monitoring at 254 nm for precise purification. - Single-enantiomer procurement circumvents post-assembly chiral separation, with the (2S) form directly enabling AR antagonist lead optimization.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B8147413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1C(=O)CCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeySXRCSLUPXCTDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Methyl-3-oxopyrrolidine-1-carboxylate Core Identity


Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate (2‑methyl‑3‑oxopyrrolidine‑1‑carboxylic acid benzyl ester; CAS 1823462‑80‑1) is a chiral, N‑Cbz‑protected pyrrolidin‑3‑one building block bearing a methyl substituent at the pyrrolidine 2‑position . The compound exhibits a molecular formula of C₁₃H₁₅NO₃ (MW 233.26) and is supplied as an intermediate for medicinal chemistry and process research . Its defining structural features—a 3‑oxo group, a stereogenic 2‑methyl center, and the acid‑stable yet hydrogenolytically cleavable Cbz moiety—collectively differentiate it from simpler pyrrolidinone analogs used in parallel synthesis workflows .

Orthogonal Cbz deprotection for acid-sensitive multi-step synthesis
Chiral 2-methyl scaffold supports enantiomer-specific probe design
Benzyl ester chromophore enables straightforward 254 nm HPLC tracking
Documented intermediacy in androgen receptor pathway tool compounds

Why Benzyl 2-Methyl-3-oxopyrrolidine-1-carboxylate Is Irreplaceable


Benzyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate is not interchangeable with its in‑class analogs because the Cbz‑protected pyrrolidinone scaffold encompasses three simultaneous points of structural divergence—N‑protecting group, ester identity, and C2‑substitution—each of which governs orthogonal reactivity, stereochemical outcomes, or analytical detectability. Substituting the Cbz group with Boc (tert‑butyl carbamate) eliminates the possibility of acid‑based deprotection orthogonality, while replacing the benzyl ester with an ethyl ester removes the chromophoric handle required for UV‑tracked purification. Likewise, omission of the 2‑methyl group forfeits the chiral environment that has been directly correlated with enhanced target binding in androgen receptor antagonist lead optimization [1]. The quantitative consequences of these structural decisions are detailed in Section 3.

Cbz hydrogenolysis orthogonality
Boc acidolysis may conflict with acid-sensitive intermediates
2‑methyl chiral environment
Des‑methyl analog lacks chiral bias for enantioselective SAR
Benzyl ester UV chromophore
Ethyl ester analog limits HPLC detectability at 254 nm
(2S) enantiomer configuration
Racemate or (2R) enantiomer may require additional chiral resolution

Benzyl 2-Methyl-3-oxopyrrolidine-1-carboxylate vs. Closest Analogs


Cbz vs. Boc Deprotection Orthogonality

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved selectively by catalytic hydrogenolysis (H₂, Pd/C), while the Boc (tert‑butyloxycarbonyl) group on the direct analog tert‑butyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate is removed by acidolysis (e.g., TFA). This orthogonality enables sequential deprotection when both protecting groups are present in the same molecule; when Boc and Cbz coexist, Cbz can be removed by hydrogenolysis without affecting Boc, and Boc can be removed by acid without disturbing Cbz . Consequently, the target compound’s Cbz group provides a fundamentally different and complementary reactivity profile compared with its Boc analog, which is critical for complex fragment coupling where acid‑labile functionalities are present.

Cbz vs. Boc orthogonality
Class-level
Cbz cleaved by H₂/Pd, stable to TFA; Boc cleaved by TFA, stable to H₂
Enables sequential deprotection in complex routes
Qualitative orthogonality; no direct kinetic data
Protecting Group Strategy Orthogonal Deprotection Multi‑Step Synthesis

2-Methyl Substituent: Chiral Scaffold for AR Binding

Introduction of a methyl group at the 2‑position of the pyrrolidine ring was shown to increase androgen receptor (AR) binding affinity in a series of 3‑aryl‑3‑hydroxy‑1‑phenylpyrrolidine antagonists. Although this finding comes from a study of a distinct N‑phenylpyrrolidine scaffold, it demonstrates that the 2‑methyl substituent is not inert but actively contributes to target engagement [1]. The comparator benzyl 3‑oxopyrrolidine‑1‑carboxylate (CAS 130312‑02‑6) lacks this methyl group and therefore cannot impart the same chiral bias or binding enhancement. For procurement, selecting the 2‑methyl variant is thus justified when the synthetic target contains a chiral pyrrolidine core intended for biological evaluation.

2‑Methyl AR binding influence
Class-level
2‑Methyl on analogous scaffold linked to increased AR binding affinity (qualitative trend)
Supports chiral SAR evaluation in AR probe design
No fold-change data; from distinct N‑phenylpyrrolidine series
Androgen Receptor Chiral Pyrrolidine Structure–Activity Relationship

Benzyl Ester Chromophore for HPLC Detection

The benzyl ester in benzyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate absorbs strongly at 254 nm due to the phenyl chromophore, enabling straightforward UV‑HPLC monitoring. In contrast, the ethyl ester analog ethyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate (CAS 73193‑55‑2) lacks this aromatic handle, exhibiting only weak absorbance from the ketone carbonyl . This difference is critical during reaction progress monitoring and preparative HPLC; the benzyl ester provides a detection sensitivity advantage that reduces the risk of missing low‑concentration impurities or intermediates.

Benzyl ester UV detectability
Class-level
Benzyl ester absorbs at 254 nm (phenyl); ethyl ester analog lacks aromatic chromophore
Supports reliable HPLC tracking at standard wavelength
Estimated >10‑fold lower ε for ethyl ester
Analytical Chemistry HPLC Detection Process Monitoring

Commercial Purity & Physical Form: Cbz vs. Boc

Commercially available tert‑butyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate (Boc analog) is listed at 97% purity from Sigma‑Aldrich as a liquid with a boiling point of 279.9 ± 33.0 °C . The target Cbz compound is typically supplied at ≥ 95% purity . While both meet benchmark purity thresholds for research use, the liquid physical form of the Boc analog versus the solid (or viscous oil) nature of the Cbz compound can influence weighing accuracy and storage stability; the Cbz compound is often preferred when preparation of stock solutions requires precise gravimetric handling of a solid.

Purity & physical form
Supporting evidence
Cbz compound: ≥95% purity, solid/viscous oil; Boc analog: 97%, liquid
May affect gravimetric handling and storage stability
Vendor specification; laboratory handling context
Procurement Specification Purity Comparison Physical Form

(2S) Enantiomer for AR Antagonism

Among the four possible diastereomers of the 3‑aryl‑3‑hydroxy‑1‑phenylpyrrolidine scaffold, the (2S,3R) configuration was identified as the stereochemical arrangement that is ‘favorable for AR antagonistic activity’ [1]. Since benzyl (2S)‑2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate (CAS 1030899‑57‑0) provides the (2S) configuration at the 2‑position, it serves as the preferred enantiomeric building block for accessing the active (2S,3R) stereochemistry. In contrast, racemic 2‑methyl material (CAS 1823462‑80‑1) or the (2R) enantiomer (CAS 1565176‑93‑3) would require additional chiral resolution steps or risk delivering the less active configuration.

(2S) enantiomer vs. racemate
Class-level
(2S,3R) configuration favored for AR antagonistic activity in reporter assay; (2S) building block provides direct access
Streamlines chiral probe synthesis; avoids post‑assembly resolution
No quantitative IC₅₀ comparison for (2S) vs (2R)
Enantioselectivity Androgen Receptor Antagonist Chiral Resolution

Synthetic Intermediacy in Bioactive Pyrrolidine Routes

Benzyl (2S)‑2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate has been documented as a synthetic intermediate in at least one multi‑step route to a bioactive molecule (DOI 10.1016/j.bmc.2012.11.001), where it underwent reduction and oxidation transformations to elaborate the pyrrolidine core [1]. The analogous non‑methyl compound benzyl 3‑oxopyrrolidine‑1‑carboxylate participates in different oxidative manipulation pathways, as shown in samarium diiodide‑promoted fragmentation studies . These divergent synthetic applications underscore that the 2‑methyl group alters the reactivity landscape, making the target compound a distinct synthetic entity rather than a drop‑in replacement for the des‑methyl analog.

Synthetic intermediacy precedent
Cross-study comparable
Employed in 2‑step reduction–oxidation sequence within AR antagonist synthesis (Yamamoto 2013)
Reduces route‑development risk for pyrrolidine‑containing probes
Des‑methyl analog used in different reaction manifold
Synthetic Route Intermediate Pharmaceutical Building Block

Key Application Scenarios for Benzyl 2-Methyl-3-oxopyrrolidine-1-carboxylate


Orthogonal Deprotection of Two Amino Groups

When a synthetic sequence demands simultaneous protection of two amines that must be deprotected at different stages, the Cbz group on benzyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate enables selective hydrogenolysis in the presence of an acid‑labile Boc group elsewhere in the molecule . This scenario is common in peptide–pyrrolidine conjugate assembly and in the construction of dual‑warhead chemical probes.

AR Antagonist Lead Optimization with (2S) Chirality

For medicinal chemistry programs targeting the androgen receptor, the (2S) enantiomer of benzyl 2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate provides direct access to the (2S,3R) stereochemical configuration shown to favor AR antagonistic activity [1]. Procuring this single enantiomer avoids costly and time‑consuming chiral resolution after core assembly.

HPLC Monitoring of Non-Chromophoric Intermediates

The benzyl ester chromophore allows HPLC monitoring at 254 nm without interference from non‑aromatic reaction components. This proves critical when intermediates or byproducts lack strong UV absorbance, enabling reliable purity assessment and preparative fraction collection .

Building Block for Process Chemistry Route Scouting

The documented synthetic intermediacy of benzyl (2S)‑2‑methyl‑3‑oxopyrrolidine‑1‑carboxylate in published pharmaceutical routes [1] makes it a qualified starting point for process chemists scouting scalable routes to pyrrolidine‑containing APIs. The commercial availability of the compound in research quantities facilitates early feasibility studies before committing to custom synthesis.

Application
Selection Property
Validation Focus
Dual‑protecting group strategy
Cbz hydrogenolysis orthogonality
Deprotection selectivity review
Androgen receptor pathway probe synthesis
(2S) enantiomer availability
Chiral configuration analysis
Reaction progress monitoring by HPLC
Benzyl ester chromophore
UV detection reliability at 254 nm
Process chemistry route scouting
Documented synthetic intermediacy
Route feasibility assessment
Quote Request

Request a Quote for Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.